7-Bromo-1-heptene

Physical Organic Chemistry Process Development Purification

7-Bromo-1-heptene (CAS 4117-09-3) is a linear, terminal alkene bearing a primary alkyl bromide. Its bifunctional architecture—combining a reactive terminal double bond with a displaceable bromine—enables sequential or orthogonal synthetic transformations.

Molecular Formula C7H13Br
Molecular Weight 177.08 g/mol
CAS No. 4117-09-3
Cat. No. B130210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-heptene
CAS4117-09-3
Synonyms1-Bromo-6-heptene;  6-Heptenyl Bromide;  6-Heptenyl-1-bromide
Molecular FormulaC7H13Br
Molecular Weight177.08 g/mol
Structural Identifiers
SMILESC=CCCCCCBr
InChIInChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2
InChIKeyGNYDYUQVALBGGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-heptene (CAS 4117-09-3): Key Properties and Role as a Bifunctional Alkylating Agent


7-Bromo-1-heptene (CAS 4117-09-3) is a linear, terminal alkene bearing a primary alkyl bromide . Its bifunctional architecture—combining a reactive terminal double bond with a displaceable bromine—enables sequential or orthogonal synthetic transformations [1]. Commercial specifications typically include ≥97% purity (GC), density 1.162 g/mL (25 °C), boiling point 27 °C (1 mmHg), and refractive index n20/D 1.466 . Recognized for its role as a chain-extending alkylating agent, it serves as a key building block in medicinal chemistry, materials science, and natural product synthesis .

Why Chain Length and Halogen Identity Define 7-Bromo-1-heptene's (CAS 4117-09-3) Reactivity Profile


The C7 chain length of 7-bromo-1-heptene directly dictates its physicochemical and reactive behavior. Shorter-chain analogs (e.g., 5-bromo-1-pentene, 6-bromo-1-hexene) exhibit lower boiling points and different solubility profiles, affecting reaction optimization and downstream purification . Conversely, longer-chain analogs (e.g., 8-bromo-1-octene) increase lipophilicity, potentially altering biological membrane permeability or material hydrophobicity . Furthermore, the bromine leaving group provides a distinct balance of nucleofugality and stability compared to the less reactive chloro analog (7-chloro-1-heptene), which requires harsher conditions for substitution . These quantifiable differences preclude straightforward substitution without re-optimizing reaction conditions or altering final product properties.

Quantitative Differentiation of 7-Bromo-1-heptene (CAS 4117-09-3) Against Comparators


Boiling Point and Density Distinguish 7-Bromo-1-heptene from Chain-Length Analogs

The boiling point and density of 7-bromo-1-heptene occupy a distinct range within the homologous series of ω-bromo-1-alkenes. Specifically, at atmospheric pressure (760 mmHg), its estimated boiling point of 162 °C is significantly higher than that of 5-bromo-1-pentene (126–127 °C) and 6-bromo-1-hexene (∼147 °C), yet lower than 8-bromo-1-octene (198–199 °C) . Density follows a similar trend: 1.162 g/mL (7-bromo) vs. 1.258 g/mL (5-bromo), 1.217 g/mL (6-bromo), and 1.139 g/mL (8-bromo) .

Physical Organic Chemistry Process Development Purification

Photocatalytic Trifluoromethylative Chlorination Yields Comparable to Simple Alkenes

In a metal-organic layer (MOL)-catalyzed trifluoromethylative chlorination, 7-bromohept-1-ene was functionalized using CF₃SO₂Cl to give the corresponding product in up to 95% yield [1]. This yield is competitive with other alkenes tested under the same conditions, including styrene and 1-octene, which also yielded products in high yields (up to 95%) [1]. The catalyst (Hf-EY-Fe) could be recovered and reused four times without significant loss of activity, underscoring the robustness of the protocol [1].

Photoredox Catalysis Late-Stage Functionalization Fluorine Chemistry

Asymmetric Synthesis of iso-Boc-(S)-2-amino-8-nonenoic Acid in 60% Overall Yield and >99.9% ee

7-Bromohept-1-ene serves as the starting material for a streamlined through-process to iso-Boc-(S)-2-amino-8-nonenoic acid [1]. The sequence proceeds via Grignard addition to diethyl oxalate followed by highly enantioselective enzymatic reductive amination. Without isolation of intermediates, the overall yield is 60% with >99.9% ee [1]. In contrast, analogous syntheses using the chloro analog (7-chloro-1-heptene) or the saturated bromide (1-bromoheptane) would require more forcing conditions for initial alkylation, likely reducing overall yield and potentially compromising enantioselectivity.

Asymmetric Catalysis Amino Acid Synthesis Pharmaceutical Intermediates

Surface Functionalization of GaN (0001) Achieves 0.10 Monolayer Coverage with Oxidation Stability

Olefin cross-metathesis of 7-bromo-1-heptene on hydrogen-terminated GaN (0001) surfaces produced a functionalized monolayer with a surface coverage of 0.10 monolayers, as quantified by X-ray photoelectron spectroscopy (XPS) [1]. The bromine atom served as a unique XPS tag, enabling unambiguous identification and quantification [1]. Importantly, the modified GaN substrates exhibited excellent stability toward oxidation when exposed to oxygen plasma [1]. Attempts using non-halogenated alkenes (e.g., 1-octene) resulted in lower metathesis efficiency and could not be directly quantified by XPS without an elemental tag.

Materials Chemistry Surface Science Semiconductor Modification

Gas Chromatographic Retention Indices Differentiate 7-Bromo-1-heptene from Saturated Analogs

Gas chromatographic retention indices (Kovats' RI) provide a robust method for distinguishing 7-bromo-1-heptene from its saturated counterpart, 1-bromoheptane. On a non-polar SE-30 column at 175 °C, 7-bromo-1-heptene exhibits a retention index of 1008 [1]. In contrast, 1-bromoheptane (C7H15Br) has a reported RI of approximately 1060 under similar conditions. This difference of ∼52 index units arises from the presence of the terminal double bond, which reduces polarity and alters interaction with the stationary phase.

Analytical Chemistry Quality Control Process Monitoring

High-Value Research and Industrial Applications for 7-Bromo-1-heptene (CAS 4117-09-3)


Synthesis of Chiral, Unsaturated Amino Acids for Peptide Therapeutics

7-Bromo-1-heptene is the starting material of choice for preparing iso-Boc-(S)-2-amino-8-nonenoic acid, a non-proteinogenic amino acid used in peptidomimetic drug design [1]. The high overall yield (60%) and exceptional enantioselectivity (>99.9% ee) achieved in a telescoped process demonstrate its value in pharmaceutical process chemistry. The terminal alkene remains available for further conjugation or polymerization [1].

Late-Stage Functionalization via Photoredox Catalysis

In medicinal chemistry campaigns, 7-bromo-1-heptene can be incorporated early in a sequence and later diversified using photocatalytic methods. The trifluoromethylative chlorination protocol yielding up to 95% product exemplifies its compatibility with mild, visible-light-driven C–H functionalization [2]. This enables rapid generation of fluorinated analogs without resynthesis of the core scaffold.

Surface Engineering of Wide-Bandgap Semiconductors

For researchers developing GaN-based electronic and optoelectronic devices, 7-bromo-1-heptene enables covalent surface modification via olefin metathesis [3]. The bromine tag allows precise XPS quantification (0.10 monolayer coverage), while the resulting organic layer imparts oxidation resistance—a critical requirement for sensor and transistor stability [3].

Quality Control and Purity Verification in Multi-Step Synthesis

Analytical chemists rely on the distinct gas chromatographic retention index of 7-bromo-1-heptene (RI = 1008 on SE-30) to monitor reaction progress and verify product identity [4]. This is particularly important when differentiating the desired unsaturated product from saturated impurities like 1-bromoheptane, which have similar boiling points but distinct RI values [4].

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